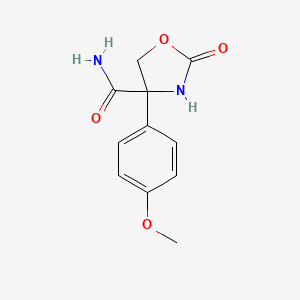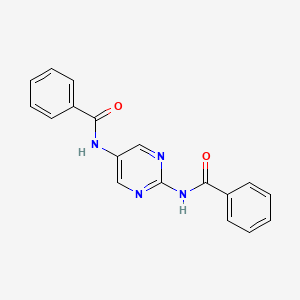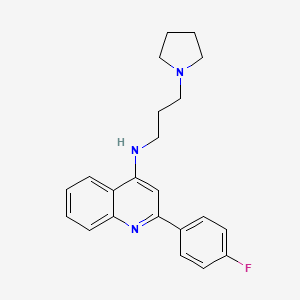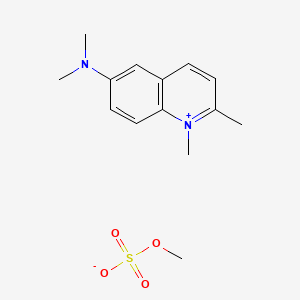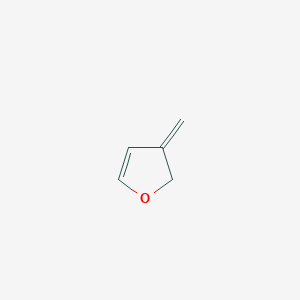
3-Methylene-2,3-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylene-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans. It is characterized by a furan ring with a methylene group attached at the 3-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Methylene-2,3-dihydrofuran involves the Huang-Minlon modification of the Wolff-Kishner reduction of 3-furaldehyde . This method is notable for its efficiency and the unexpected formation of the desired compound. The reaction conditions typically involve the use of hydrazine and a strong base under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylene-2,3-dihydrofuran undergoes various types of chemical reactions, including:
Ene Reactions: It readily participates in ene reactions with electron-deficient alkenes.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Cycloadditions: It can undergo cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles.
Common Reagents and Conditions
Ene Reactions: Typically involve electron-deficient alkenes and may require catalysts or specific temperature conditions.
Oxidation: Common oxidizing agents include molecular oxygen, peroxides, and vanadium(V) oxide.
Cycloadditions: These reactions often require dienophiles and may be catalyzed by transition metals or other catalysts.
Major Products
The major products formed from these reactions include various substituted furans, oxidation products like maleic acid, and cycloaddition adducts .
Aplicaciones Científicas De Investigación
3-Methylene-2,3-dihydrofuran has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methylene-2,3-dihydrofuran in chemical reactions involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its methylene group can participate in various addition reactions, while the furan ring can undergo oxidation and substitution reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but its reactivity suggests potential interactions with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrofuran: A related compound with similar reactivity but lacking the methylene group at the 3-position.
2-Methylene-2,3-dihydro-3-furanone: Another similar compound with a carbonyl group, which affects its reactivity and applications.
2,5-Furandione, dihydro-3-methylene-: A compound with a similar structure but different functional groups, leading to distinct chemical behavior.
Uniqueness
3-Methylene-2,3-dihydrofuran is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its methylene group provides additional reactivity compared to other dihydrofurans, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
153681-93-7 |
|---|---|
Fórmula molecular |
C5H6O |
Peso molecular |
82.10 g/mol |
Nombre IUPAC |
3-methylidenefuran |
InChI |
InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-3H,1,4H2 |
Clave InChI |
MHJQIPCBVWTATE-UHFFFAOYSA-N |
SMILES canónico |
C=C1COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


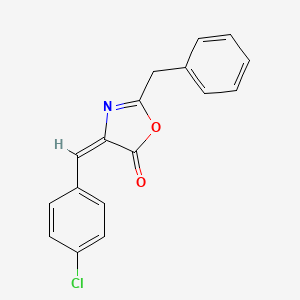
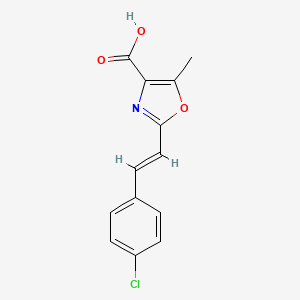
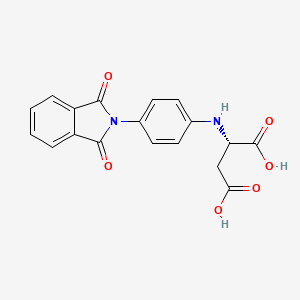
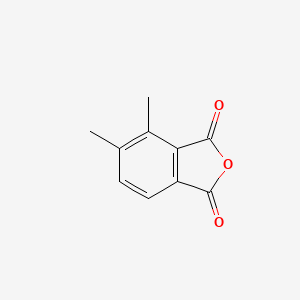
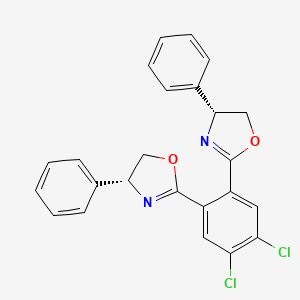

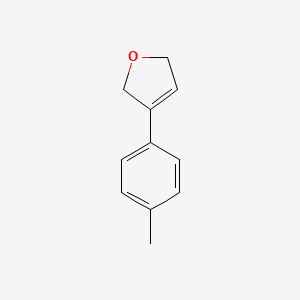
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
